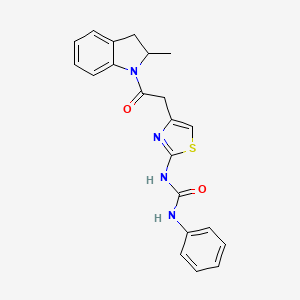

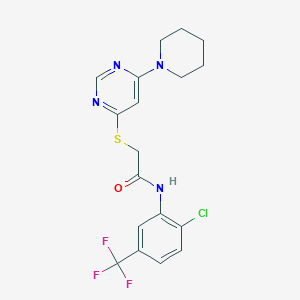

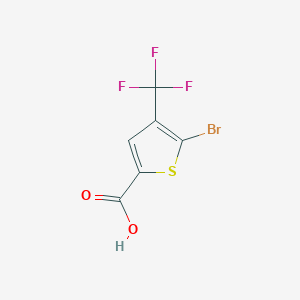

1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. It contains an indolin-2-one moiety, which is a common feature in many bioactive molecules . Indolin-2-one derivatives have been synthesized and studied for their potential as acetylcholine esterase inhibitors .

科学的研究の応用

Synthesis and Derivative Applications

The synthesis of thiazolidine and imidazolidine derivatives, including structures related to "1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea," has shown pharmacological interest due to their antimicrobial effects. These compounds have been synthesized through cycloaddition processes, demonstrating varied antimicrobial activity against different microorganisms, highlighting their potential in developing new antimicrobial agents (Elaasar & Saied, 2008).

Antimicrobial and Antifungal Activities

Thiazolyl derivatives of 2-quinolones have been prepared and characterized for their antimicrobial and antifungal activities. These derivatives exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger, demonstrating their potential as leads for the development of new antimicrobial and antifungal agents (Katagi et al., 2013).

Inhibition of HIV-1 Replication

Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally similar to the compound , have been identified as inhibitors of HIV-1 replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, with significant effective concentration (EC50) and therapeutic index (TI) values, indicating their potential as leads for anti-HIV therapies (Che et al., 2015).

Chemical Stability Under Stress Conditions

The stability of related pharmaceutical substances under stress conditions has been studied, revealing stability to UV radiation, elevated temperatures, and oxidants. However, they were found to be unstable to hydrolysis in alkaline mediums. This research contributes to the understanding of the stability profiles of these compounds, which is crucial for their development and regulatory approval processes (Gendugov et al., 2021).

Molecular Organization in Liposome Systems

Spectroscopic studies on compounds within the 1,3,4-thiadiazole group, present in liposome systems, have shown that the molecular organization induced by these compounds affects the phase transition in DPPC (Dipalmitoylphosphatidylcholine). This research provides insights into the interaction between these compounds and lipid bilayers, which could have implications for their bioavailability and therapeutic efficacy (Kluczyk et al., 2016).

特性

IUPAC Name |

1-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-14-11-15-7-5-6-10-18(15)25(14)19(26)12-17-13-28-21(23-17)24-20(27)22-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3,(H2,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQUIBROXYMESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)